molecular formula C16H17N3O2S2 B12521067 1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- CAS No. 651336-07-1

1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-

Cat. No.: B12521067
CAS No.: 651336-07-1
M. Wt: 347.5 g/mol
InChI Key: WGHWWXUEICMOHL-UHFFFAOYSA-N
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Description

1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features additional functional groups, including a pyrrolidinylmethyl and a thienylsulfonyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of Pyrrolidinylmethyl Group: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.

    Attachment of Thienylsulfonyl Group: This can be done through sulfonylation reactions using thiophene derivatives and sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound without additional functional groups.

    1-(3-Pyrrolidinylmethyl)-1H-Indazole: Lacks the thienylsulfonyl group.

    3-(3-Thienylsulfonyl)-1H-Indazole: Lacks the pyrrolidinylmethyl group.

Uniqueness

1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- is unique due to the presence of both pyrrolidinylmethyl and thienylsulfonyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

651336-07-1

Molecular Formula

C16H17N3O2S2

Molecular Weight

347.5 g/mol

IUPAC Name

1-(pyrrolidin-3-ylmethyl)-3-thiophen-3-ylsulfonylindazole

InChI

InChI=1S/C16H17N3O2S2/c20-23(21,13-6-8-22-11-13)16-14-3-1-2-4-15(14)19(18-16)10-12-5-7-17-9-12/h1-4,6,8,11-12,17H,5,7,9-10H2

InChI Key

WGHWWXUEICMOHL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CSC=C4

Origin of Product

United States

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